Benzyl 6-chloro-2,3-difluorobenzoate

Description

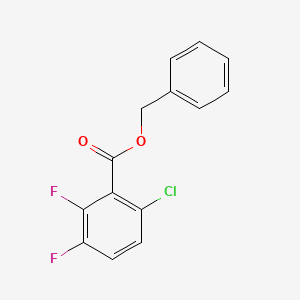

Benzyl 6-chloro-2,3-difluorobenzoate is a fluorinated aromatic ester derived from 6-chloro-2,3-difluorobenzoic acid, where the carboxylic acid group is esterified with benzyl alcohol. The compound features a benzene ring substituted with chlorine at position 6 and fluorine atoms at positions 2 and 3 (Figure 1).

Properties

Molecular Formula |

C14H9ClF2O2 |

|---|---|

Molecular Weight |

282.67 g/mol |

IUPAC Name |

benzyl 6-chloro-2,3-difluorobenzoate |

InChI |

InChI=1S/C14H9ClF2O2/c15-10-6-7-11(16)13(17)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

BTDOSDJLJHHEEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 6-chloro-2,3-difluorobenzoic acid with Benzyl Alcohol

The most straightforward synthesis route for this compound is the esterification of 6-chloro-2,3-difluorobenzoic acid with benzyl alcohol, catalyzed by an acid catalyst such as concentrated sulfuric acid or other acid catalysts. This classical Fischer esterification involves refluxing the acid and alcohol in the presence of the acid catalyst to form the ester and water as a byproduct.

- Reaction conditions: Typically, the reaction is carried out under reflux with removal of water to drive the equilibrium towards ester formation.

- Catalysts: Concentrated sulfuric acid is commonly used; however, phase transfer catalysts or other acid catalysts may improve reaction rates and yields.

- Advantages: This method is simple and uses readily available reagents.

Esterification via Benzyl Chloride and Sodium 6-chloro-2,3-difluorobenzoate Salt

An alternative industrially relevant method involves the reaction of benzyl chloride with the sodium salt of 6-chloro-2,3-difluorobenzoic acid in the presence of a phase transfer catalyst. This method is analogous to the process described for benzyl benzoate production and can be adapted for the difluorochloro-substituted benzoate.

-

- Preparation of sodium 6-chloro-2,3-difluorobenzoate by neutralizing the acid with sodium carbonate or sodium hydroxide.

- Reaction of sodium salt with benzyl chloride in the presence of a phase transfer catalyst such as a mixture of tetrabutylammonium hydrogen sulfate and trioctylmethylammonium chloride.

- Washing and purification steps including water washing, alkali washing, and reduced pressure distillation to isolate the pure ester.

Reaction conditions: Esterification typically occurs at elevated temperatures (80–130 °C) for 10–15 hours.

- Catalyst ratio: The phase transfer catalyst is used in specific ratios, for example, tetrabutylammonium hydrogen sulfate to trioctylmethylammonium chloride in the range of 0.6–1.5 : 0.2–0.8 by mass.

- Advantages: This method offers improved esterification rates and better utilization of raw materials compared to traditional acid-catalyzed methods.

Comparative Data Table of Preparation Methods

| Preparation Method | Reagents | Catalyst/Conditions | Reaction Time | Yield/Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | 6-chloro-2,3-difluorobenzoic acid + benzyl alcohol | Concentrated sulfuric acid, reflux | Several hours | Classical method, moderate to good yield |

| Phase transfer catalyzed esterification (adapted from benzyl benzoate process) | Sodium 6-chloro-2,3-difluorobenzoate + benzyl chloride | Phase transfer catalyst (tetrabutylammonium hydrogen sulfate + trioctylmethylammonium chloride), 80–130 °C | 10–15 hours | Higher esterification rate, industrially scalable |

Detailed Research Findings and Notes

Phase Transfer Catalysis: The use of phase transfer catalysts significantly enhances the esterification rate by facilitating the transfer of the organic benzyl chloride into the aqueous phase containing the sodium salt of the acid, allowing the reaction to proceed efficiently at moderate temperatures. This method also allows recycling of byproducts such as sodium chloride and unreacted materials, improving sustainability and cost-effectiveness.

Reaction Optimization: The molar ratio of sodium benzoate salt to benzyl chloride is critical, typically maintained between 1:1 to 10:1 to optimize conversion and minimize side reactions. Reaction temperature and time are also optimized to balance yield and purity.

Safety Considerations: Handling of 6-chloro-2,3-difluorobenzoic acid requires appropriate safety measures due to its irritant properties. Protective gloves, clothing, and eye protection are recommended during synthesis.

Alternative Synthetic Routes: While lithiation and carboxylation methods exist for related difluorochlorobenzoic acids, these involve hazardous reagents such as alkyllithium and are less suitable for large-scale synthesis of benzyl esters due to complexity and lower overall yields.

Summary Table of Key Reaction Parameters

| Parameter | Acid-Catalyzed Esterification | Phase Transfer Catalyzed Esterification |

|---|---|---|

| Starting Materials | 6-chloro-2,3-difluorobenzoic acid + benzyl alcohol | Sodium 6-chloro-2,3-difluorobenzoate + benzyl chloride |

| Catalyst | Concentrated sulfuric acid | Phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate + trioctylmethylammonium chloride) |

| Temperature | Reflux (~100 °C) | 80–130 °C |

| Reaction Time | Several hours | 10–15 hours |

| Purification Steps | Standard washing and distillation | Washing, alkali washing, reduced pressure distillation |

| Industrial Scalability | Moderate | High |

| Yield | Moderate to good | Improved esterification rate and yield |

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-chloro-2,3-difluorobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzyl group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidizing the benzyl group.

Major Products Formed

Substitution: Products with various functional groups replacing the chlorine or fluorine atoms.

Reduction: Benzyl 6-chloro-2,3-difluorobenzyl alcohol.

Oxidation: 6-chloro-2,3-difluorobenzoic acid.

Scientific Research Applications

Benzyl 6-chloro-2,3-difluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which benzyl 6-chloro-2,3-difluorobenzoate exerts its effects depends on its chemical structure and the nature of its interactions with other molecules. The presence of electron-withdrawing groups such as chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can modulate various biochemical pathways and processes, making the compound a valuable tool in research and development.

Comparison with Similar Compounds

Structural and Functional Group Differences

A. 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzal chloride

This compound (C$8$Cl$2$F$_5$) shares the 6-chloro-2,3-difluoro substitution pattern with Benzyl 6-chloro-2,3-difluorobenzoate but differs in two critical aspects:

- Additional Substituent : A trifluoromethyl (-CF$_3$) group at position 4, which enhances electron-withdrawing effects and steric bulk.

- Functional Group : A reactive benzal chloride (COCl) group instead of a benzoate ester (COO-benzyl). This makes the compound more reactive in nucleophilic acyl substitution reactions, often serving as a precursor for amides or esters in synthetic workflows .

B. SKF 81297 (6-chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide)

While structurally distinct (a benzazepine heterocycle), SKF 81297 shares a chlorine substituent and aromatic fluorination patterns. Key differences include:

- Core Structure : A seven-membered benzazepine ring versus a simple benzoate ester.

- Biological Activity: SKF 81297 is a potent dopamine D$_1$-receptor agonist, highlighting how chlorine and hydroxyl substituents on aromatic systems can drive receptor binding . In contrast, this compound lacks known receptor activity and is likely a synthetic intermediate.

Physicochemical and Reactivity Profiles

Key Observations :

- Lipophilicity : The trifluoromethyl group in the benzal chloride increases lipophilicity (logP ~3.5 estimated) compared to the benzoate ester (logP ~2.8 estimated), impacting membrane permeability.

- Reactivity : The benzal chloride undergoes rapid hydrolysis in aqueous conditions, whereas the benzoate ester is more stable, making it preferable for storage and stepwise synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.